Cas no 175276-68-3 (5-Methyl-2-(trifluoromethyl)furan-3-carboxamide)

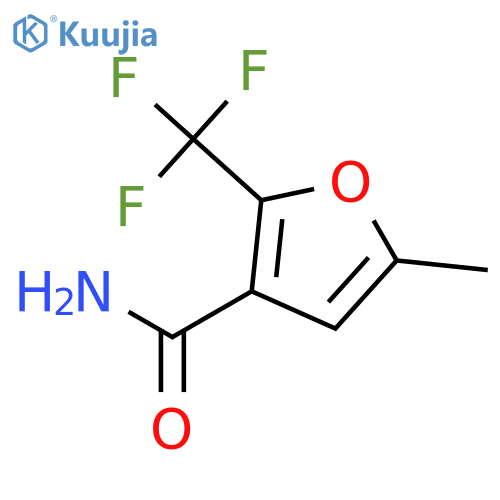

175276-68-3 structure

商品名:5-Methyl-2-(trifluoromethyl)furan-3-carboxamide

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide

- 3-Furancarboxamide,5-methyl-2-(trifluoromethyl)-

- 5-Methyl-2-(trifluoromethyl)-3-furamide

- HMS565C07

- BUTTPARK 96\50-41

- DTXSID60379628

- MFCD00276988

- AKOS006229011

- NXCKENOPYUWPSU-UHFFFAOYSA-N

- CCG-43805

- CS-0328510

- PS-6698

- Maybridge1_008323

- FT-0620600

- 5-methyl-2-(triluoromethyl)uran-3-carboxamide

- 175276-68-3

- SCHEMBL420546

- CHEBI:194886

- SR-01000633694-1

- 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide97%

- 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 97%

- DB-044167

-

- MDL: MFCD00276988

- インチ: InChI=1S/C7H6F3NO2/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H2,11,12)

- InChIKey: NXCKENOPYUWPSU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(C(N)=O)=C(O1)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 193.03500

- どういたいしつりょう: 193.03506292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 56.2Ų

じっけんとくせい

- ゆうかいてん: 120-123°C

- PSA: 56.23000

- LogP: 2.40600

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC5436-250mg |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |

175276-68-3 | 97% | 250mg |

£95.00 | 2024-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-256933A-250 mg |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide, |

175276-68-3 | 250MG |

¥880.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-256933A-250mg |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide, |

175276-68-3 | 250mg |

¥880.00 | 2023-09-05 | ||

| Ambeed | A270940-1g |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |

175276-68-3 | 95+% | 1g |

$295.0 | 2024-04-22 | |

| Key Organics Ltd | PS-6698-5mg |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |

175276-68-3 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | PS-6698-1mg |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |

175276-68-3 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | PS-6698-10mg |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |

175276-68-3 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Chemenu | CM369613-1g |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |

175276-68-3 | 95%+ | 1g |

$293 | 2023-03-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-256933-50 mg |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide, |

175276-68-3 | 50mg |

¥241.00 | 2023-07-11 | ||

| Key Organics Ltd | PS-6698-50mg |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |

175276-68-3 | >90% | 50mg |

£102.00 | 2025-02-09 |

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

175276-68-3 (5-Methyl-2-(trifluoromethyl)furan-3-carboxamide) 関連製品

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:175276-68-3)5-Methyl-2-(trifluoromethyl)furan-3-carboxamide

清らかである:99%

はかる:1g

価格 ($):266.0